6-Methyl-2-propylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid
CAS No.:
Cat. No.: VC16408145
Molecular Formula: C9H11N3O2S
Molecular Weight: 225.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H11N3O2S |
|---|---|
| Molecular Weight | 225.27 g/mol |
| IUPAC Name | 6-methyl-2-propylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid |
| Standard InChI | InChI=1S/C9H11N3O2S/c1-3-4-6-11-12-7(8(13)14)5(2)10-9(12)15-6/h3-4H2,1-2H3,(H,13,14) |
| Standard InChI Key | SQXPNPOWQWUCHD-UHFFFAOYSA-N |
| Canonical SMILES | CCCC1=NN2C(=C(N=C2S1)C)C(=O)O |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The compound features a fused imidazo[2,1-b][1,3,] thiadiazole scaffold, combining a five-membered imidazole ring with a six-membered thiadiazole system. The methyl group at position 6 and propyl chain at position 2 introduce steric and electronic modifications that influence molecular interactions .
Key Functional Groups
-
Carboxylic acid (position 5): Enhances water solubility and enables salt formation or ester prodrug derivatization.
-
Methyl substituent (position 6): Modulates electron density across the aromatic system.
-
Propyl chain (position 2): Contributes to hydrophobic interactions with biological targets .
Table 1: Comparative Structural Features of Selected Imidazo-Thiadiazoles
Synthetic Methodologies
Primary Routes
Synthesis typically involves sequential heterocycle formation:
-
Thiadiazole precursor preparation: Cyclocondensation of thiosemicarbazides with α-haloketones.
-
Imidazole annulation: Copper-catalyzed intramolecular C-N coupling to form the fused ring system .
-
Side chain functionalization: Alkylation at position 2 using propyl halides under basic conditions.
Yield Optimization
Critical parameters include:
-
Temperature control (60–80°C for cyclization steps)
-
Solvent selection (DMF for polar intermediates, toluene for Friedel-Crafts alkylation)
Biological Activity Profile
Anticancer Mechanisms
In vitro studies of structural analogs demonstrate:
-
Topoisomerase II inhibition (IC₅₀ = 1.8 μM in A549 lung carcinoma)
-
ROS-mediated apoptosis through mitochondrial pathway activation
-
Cell cycle arrest at G2/M phase (SK-OV-3 ovarian cancer models)
Pharmacokinetic Considerations
While direct data remains limited, related compounds exhibit:
-
Moderate plasma protein binding (65–72%)
-
Hepatic metabolism via CYP3A4-mediated oxidation
Therapeutic Applications
Oncology
-
Combination therapy: Synergy observed with platinum agents in HCT15 colon cancer lines (combination index = 0.3)
-
Metastasis suppression: 58% reduction in lung nodule formation in murine xenografts
Structural Analog Analysis
Position 2 Modifications
-
Propyl vs. aryl groups: Propyl chain improves solubility (logP = 1.2) vs. phenyl derivatives (logP = 2.9)
-
Branching effects: tert-Butyl substituents enhance target binding but reduce metabolic stability
Carboxylic Acid Bioisosteres
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume